molecular formula C21H17N7O5S B11688811 N'-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11688811
M. Wt: 479.5 g/mol
InChI Key: FJWMIHNCBYXXAP-WSDLNYQXSA-N
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Description

N’-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves multiple steps. One common approach includes the condensation of 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The furan ring and tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction produces amino derivatives.

Scientific Research Applications

N’-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, while the tetrazole moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
  • N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Uniqueness

N’-{(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds

Properties

Molecular Formula

C21H17N7O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C21H17N7O5S/c1-32-15-7-9-17(18(11-15)28(30)31)19-10-8-16(33-19)12-22-23-20(29)13-34-21-24-25-26-27(21)14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,23,29)/b22-12+

InChI Key

FJWMIHNCBYXXAP-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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